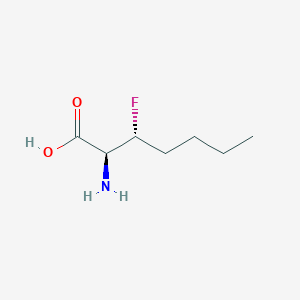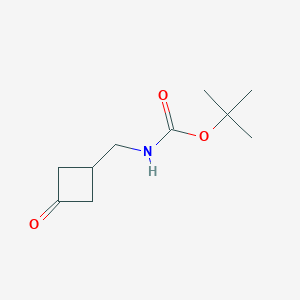
(2S,3R)-2-amino-3-fluoroheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3-fluoroheptanoic acid, also known as AF7, is a non-proteinogenic amino acid that has gained attention in scientific research due to its unique properties. This amino acid is structurally similar to lysine, with the addition of a fluorine atom on the third carbon and an amino group on the second carbon. The synthesis of AF7 has been of great interest to chemists and its potential applications in scientific research have been explored in recent years.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-amino-3-fluoroheptanoic acid is not fully understood, but it is believed to involve the binding of (2S,3R)-2-amino-3-fluoroheptanoic acid to certain proteins in the body. This binding may lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
(2S,3R)-2-amino-3-fluoroheptanoic acid has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channel activity. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S,3R)-2-amino-3-fluoroheptanoic acid is its high yield and enantiomeric purity, which makes it a useful tool for studying protein-ligand interactions. However, one limitation of (2S,3R)-2-amino-3-fluoroheptanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of (2S,3R)-2-amino-3-fluoroheptanoic acid in scientific research. One area of interest is the development of new drugs that target specific proteins in the body. (2S,3R)-2-amino-3-fluoroheptanoic acid may also be useful in the study of protein-protein interactions and in the development of new diagnostic tools for certain diseases. Additionally, the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid may be optimized to improve its solubility and increase its usefulness in various experiments.
Métodos De Síntesis
The synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid involves the use of a chiral auxiliary, which is a chemical compound that can be used to control the stereochemistry of a reaction. The chiral auxiliary used in the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid is (S)-2-amino-3-bromo-1,4-dioxane, which is reacted with heptanal to produce a chiral alcohol intermediate. This intermediate is then reacted with fluorine gas and ammonia to produce (2S,3R)-2-amino-3-fluoroheptanoic acid in high yield and enantiomeric purity.
Aplicaciones Científicas De Investigación
(2S,3R)-2-amino-3-fluoroheptanoic acid has been used in various scientific research applications, including the development of new drugs and the study of protein-ligand interactions. (2S,3R)-2-amino-3-fluoroheptanoic acid has been found to bind to certain proteins in the body, which has led to the development of new drugs that target these proteins. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been used in the study of protein-ligand interactions, which is important for understanding how drugs interact with their targets in the body.
Propiedades
Número CAS |
149560-56-5 |
|---|---|
Nombre del producto |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
Fórmula molecular |
C7H14FNO2 |
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |
Clave InChI |
PNQMPJSBZXUFMS-PHDIDXHHSA-N |
SMILES isomérico |
CCCC[C@H]([C@H](C(=O)O)N)F |
SMILES |
CCCCC(C(C(=O)O)N)F |
SMILES canónico |
CCCCC(C(C(=O)O)N)F |
Sinónimos |
Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)
